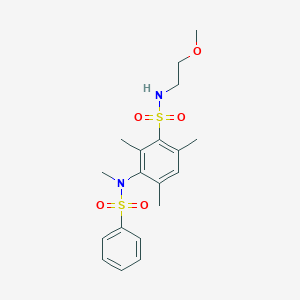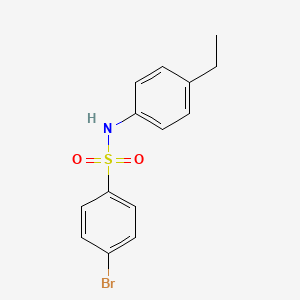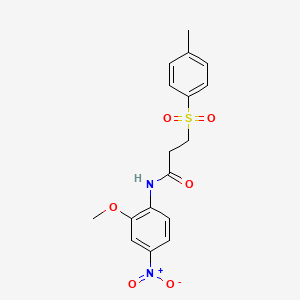![molecular formula C12H8BrClN4 B2390304 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1156999-13-1](/img/structure/B2390304.png)
1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C12H8BrClN4 and its molecular weight is 323.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has been utilized in the synthesis of various derivatives with notable biological activities. These derivatives exhibit a range of properties, including anti-inflammatory, anti-ulcer, antipsoriatic, and potential antitumor effects.
Anti-inflammatory and Anti-ulcer Activities :
- Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema test in rats. Some compounds demonstrated significant anti-inflammatory activity and minimal ulcerogenic effects, highlighting their potential as anti-inflammatory agents with reduced side effects (El-Tombary, 2013).
Antipsoriatic Activity :
- In the context of psoriasis treatment, a derivative of pyrazolo[3,4-d]pyrimidine was identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a molecule considered a potential target for psoriasis therapy. This compound showed significant antipsoriatic effects in a psoriatic animal model, indicating its potential as a drug candidate for psoriasis treatment (Li et al., 2016).
Potential Antitumor Activity :
- Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antitumor activities. For instance, one study highlighted the potential of a pyrazolo[3,4-d]pyrimidine derivative as an orally available inhibitor of heat shock protein 90 (HSP90), an essential molecular chaperone involved in the stability and function of various protein clients implicated in tumor growth and survival. The compound demonstrated a consistent relationship between biomarker response and tumor growth inhibition in a human tumor xenograft mouse model, offering insights into its potential antitumor efficacy (Yamazaki et al., 2011).
Role in Memory Formation and Recall :
- Interestingly, a specific derivative of pyrazolo[3,4-D]pyrimidine, used as an inhibitor of the Src family of tyrosine kinases, was found to have a direct involvement in memory formation and recall. This derivative, when infused into the CA1 region of the dorsal hippocampus, blocked both short-term and long-term memory formation, as well as memory recall, indicating its potential role in neurological studies and treatments (Bevilaqua et al., 2003).
Anticonvulsant Activity :
- Pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for anticonvulsant activity. Although less active than some other compounds, these derivatives highlight the structural and electrostatic potential of pyrazolo[3,4-d]pyrimidine scaffold in developing anticonvulsant agents (Kelley et al., 1995).
Mécanisme D'action
Target of Action
The primary target of 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), a neuromodulator that reduces cellular excitability at sites of tissue injury and inflammation .
Mode of Action
The compound inhibits AK, which selectively increases ADO concentrations at sites of tissue trauma . This enhances the analgesic and anti-inflammatory actions of ADO .
Biochemical Pathways
The inhibition of AK affects the adenosine signaling pathway . Increased ADO concentrations can lead to the activation of adenosine receptors, which are involved in a variety of physiological processes, including inflammation and pain perception .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability .
Result of Action
The inhibition of AK by this compound leads to increased ADO concentrations. This can result in reduced cellular excitability, leading to analgesic and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the presence of other substances that interact with AK or adenosine receptors . Additionally, factors such as pH and temperature can influence the stability of the compound .
Analyse Biochimique
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . For instance, some pyrazolo[3,4-d]pyrimidines have been found to inhibit adenosine kinase (AK), an enzyme involved in purine metabolism .
Cellular Effects
Related compounds have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, some pyrazolo[3,4-d]pyrimidines have been found to inhibit the production of reactive oxygen species (ROS), which can affect various cellular processes .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine at different dosages in animal models have not been reported. Similar compounds have been found to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, and to affect their localization or accumulation .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
1-(3-bromophenyl)-4-chloro-6-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN4/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-3-8(13)5-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOAZOBBWXPAOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156999-13-1 |
Source


|
| Record name | 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2390222.png)
![1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2390224.png)



![6-(5-Cyclohexylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2390228.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390231.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2390233.png)

![2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2390238.png)



